5-Methoxy-2-nitro-N-propylaniline
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Overview
Description
5-Methoxy-2-nitro-N-propylaniline is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a propylamine group (-N-C3H7) attached to an aniline ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Methoxy-2-nitro-N-propylaniline typically involves multiple steps:
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Methoxy-2-nitro-N-propylaniline undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common reagents used in these reactions include nitric acid, sulfuric acid, iron, hydrochloric acid, and various alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-2-nitro-N-propylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitro-N-propylaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy group can also influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
5-Methoxy-2-nitro-N-propylaniline can be compared with other similar compounds, such as:
5-Methoxy-2-nitroaniline: Similar structure but lacks the propylamine group.
2-Nitroaniline: Lacks both the methoxy and propylamine groups.
N-Propylaniline: Lacks both the methoxy and nitro groups.
The presence of the methoxy, nitro, and propylamine groups in this compound gives it unique chemical properties and reactivity compared to these similar compounds .
Properties
IUPAC Name |
5-methoxy-2-nitro-N-propylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-6-11-9-7-8(15-2)4-5-10(9)12(13)14/h4-5,7,11H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOVMCNHSWOEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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